molecular formula C7H7BF3NO3 B6310048 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid CAS No. 2096337-19-6

3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid

Cat. No.: B6310048
CAS No.: 2096337-19-6
M. Wt: 220.94 g/mol
InChI Key: FXYAHADOKNPSRP-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid is a heteroaromatic boronic acid derivative with a pyridine core substituted at the 2-, 3-, and 4-positions. The 2-position bears a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, while the 3-position features a methoxy (-OCH₃) group, an electron-donating moiety. The 4-position contains the boronic acid (-B(OH)₂) functional group, enabling participation in Suzuki-Miyaura cross-coupling reactions. This compound is valuable in pharmaceutical and materials chemistry for synthesizing complex biaryl structures .

Properties

IUPAC Name

[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c1-15-5-4(8(13)14)2-3-12-6(5)7(9,10)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYAHADOKNPSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)C(F)(F)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 3-methoxy-2-(trifluoromethyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

Scientific Research Applications

3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Structural and Electronic Effects

  • Trifluoromethyl (-CF₃) vs. For example, 2-(trifluoromethyl)pyridine-4-boronic acid (CAS 1093407-58-9) is widely used in coupling reactions due to its reactivity .
  • Methoxy (-OCH₃) vs. Methoxymethoxy (-CH₂OCH₃): The methoxy group at the 3-position in the target compound donates electrons via resonance, which may stabilize the boronic acid but reduce coupling efficiency compared to electron-withdrawing substituents .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The target compound’s boronic acid group enables aryl-aryl bond formation. demonstrates successful coupling of (6-(trifluoromethyl)pyridin-3-yl)boronic acid with ethyl 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate, yielding a biaryl product (m/z 366 [M+H]⁺) .
  • Positional Effects: Substituent positions influence regioselectivity. For instance, 2-chloro-6-(trifluoromethyl)pyridine-4-boronic acid (CAS 1446486-10-7) couples preferentially at the 4-position due to steric and electronic factors .

Physical and Handling Properties

  • Stability: Boronic acids with electron-withdrawing groups (e.g., -CF₃) are generally more stable but may require refrigeration, as seen in safety protocols for 6-(BOC-methylamino)pyridine-3-boronic acid .
  • Solubility: Methoxy groups improve solubility in polar solvents compared to halogenated analogs like 3-chloro-2-methoxypyridine-4-boronic acid (CAS 957060-88-7) .

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